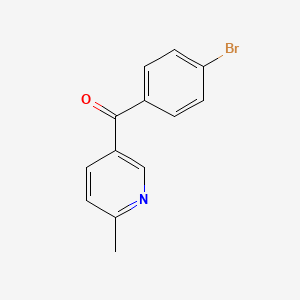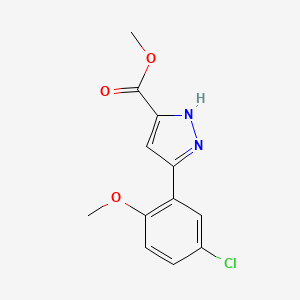![molecular formula C21H29NO4 B1522430 2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid CAS No. 1160247-57-3](/img/structure/B1522430.png)
2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid
Descripción general
Descripción
The compound “2-(1-(Tert-Butoxycarbonyl)-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-3-Yl)Acetic Acid” is a complex organic molecule. It has a molecular formula of C20H27NO4 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spirocyclic core, which is a common feature in many biologically active compounds . The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) . This deprotection strategy is commonly used in the synthesis of peptides and other complex organic molecules .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is valuable in the field of peptide synthesis, particularly for introducing non-canonical amino acids into peptide chains. These non-standard amino acids can be used to create peptides with unique structural and functional properties that are not found in nature. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to prevent unwanted side reactions .
Drug Development
In drug development, the compound’s structure, featuring a spirocyclic piperidine, is of interest for creating new pharmacophores. Pharmacophores are parts of a molecular structure that are responsible for a drug’s biological activity. This compound could be used to develop new drugs with improved efficacy and specificity .
Fluorescent and Colored Dyes
The compound’s framework can be utilized to create polymeric dyes with linker groups. These dyes are particularly useful in analytical methods where highly sensitive detection reagents are required, such as in the labeling of biomolecules for fluorescence or colorimetric assays .
Targeted Protein Degradation
The structure of this compound makes it suitable as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to induce the degradation of specific proteins, which is a promising approach for treating diseases like cancer .
Bioconjugation
Bioconjugation techniques, which involve attaching two biomolecules together, can benefit from the use of this compound. Its reactive carboxylic acid group allows for the conjugation with amines or other nucleophiles present on biomolecules, facilitating the creation of targeted therapies or diagnostic tools .
Material Science
In material science, the compound’s tert-butoxycarbonyl group can be used to modify the surface properties of materials. This modification can enhance the interaction with biological systems, making it useful for biomedical applications like tissue engineering .
Analytical Chemistry
The compound can serve as a standard or reference material in analytical chemistry, particularly in mass spectrometry. Its unique mass and fragmentation pattern can help in the identification and quantification of complex mixtures .
Chemical Biology
In chemical biology, the compound can be used to study protein-ligand interactions. The spirocyclic piperidine moiety can mimic certain biological molecules, aiding in the understanding of how drugs interact with their targets .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
The Boc group can be removed under mildly acidic conditions, which allows for the selective deprotection of amino acids in the presence of other sensitive functional groups . This makes Boc-protected amino acids useful in the stepwise construction of complex organic molecules .
In terms of its physical and chemical properties, this compound has a predicted boiling point of 373.0±15.0 °C, a predicted density of 1.121±0.06 g/cm3, and a melting point of 96-98°C . It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Propiedades
IUPAC Name |
2-[6-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-14-5-6-17-16(11-14)15(12-18(23)24)13-21(17)7-9-22(10-8-21)19(25)26-20(2,3)4/h5-6,11,15H,7-10,12-13H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXASCEXLGZLAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



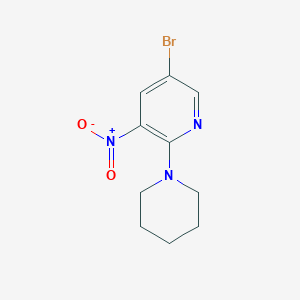
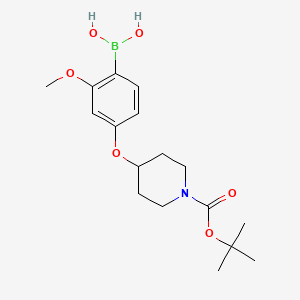



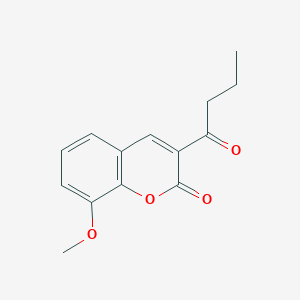
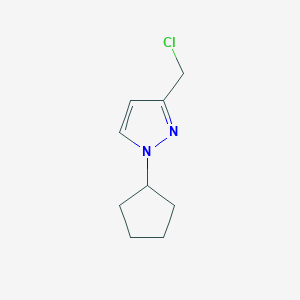

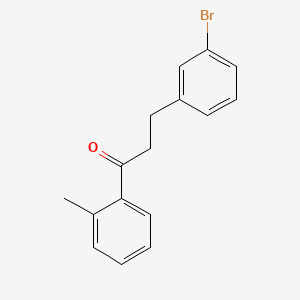
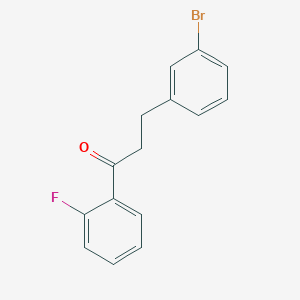
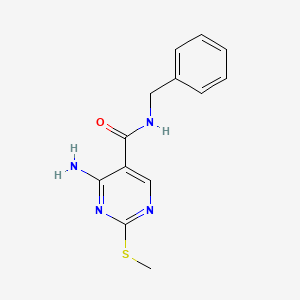
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)
